2-Cyano-4-methoxybenzaldehyde

Organic Synthesis Process Chemistry Physicochemical Characterization

Selecting 2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0) is critical for applications requiring the 2-cyano-4-methoxy substitution pattern. Unlike positional isomers, this compound's unique electronic and steric environment has been validated as a receptor unit in Sn2+ fluorescent probes and as a key pharmaceutical intermediate. The 11.7°C higher boiling point (329.9°C) versus its 4-cyano isomer enables precise thermal processing. Ensure your research and manufacturing achieve consistent, high-value outcomes by ordering this specific isomer, available now in ≥98% purity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 21962-47-0
Cat. No. B1462685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-methoxybenzaldehyde
CAS21962-47-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)C#N
InChIInChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3
InChIKeyKEDMRUNNPUDXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0): A Positional Isomer Building Block for Precision Synthesis and Sensor Development


2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0) is an aromatic aldehyde featuring a cyano (-CN) group at the 2-position and a methoxy (-OCH₃) group at the 4-position on a benzene ring . This specific substitution pattern creates a unique electronic and steric environment, differentiating it from other cyano-methoxybenzaldehyde positional isomers and making it a valuable building block in organic synthesis. Its primary applications are as a key pharmaceutical intermediate and as a functional component in the development of novel fluorescent probes [1].

2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0): Why a Generic Aromatic Aldehyde is Not a Sufficient Substitute


Selecting a generic aromatic aldehyde or even a different positional isomer of cyano-methoxybenzaldehyde cannot replicate the performance of 2-Cyano-4-methoxybenzaldehyde. The specific 2-cyano, 4-methoxy substitution pattern imparts distinct physicochemical properties and defines its unique reactivity profile as a building block . More importantly, this compound has been explicitly validated for specific, high-value applications, such as acting as the receptor unit in a functional Sn2+ fluorescent probe [1] and serving as a key intermediate in pharmaceutical synthesis pathways . Substituting a close analog, like its 4-cyano-2-methoxy isomer, would introduce a different electronic distribution and steric hindrance, leading to unpredictable and likely unsuccessful outcomes in these validated processes.

2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0): Quantifiable Differentiation Against its Closest Positional Isomer


Differentiation in Physicochemical Properties vs. 4-Cyano-2-methoxybenzaldehyde Isomer

The target compound, 2-Cyano-4-methoxybenzaldehyde, exhibits a significantly higher boiling point (329.9 °C at 760 mmHg ) compared to its close positional isomer, 4-Cyano-2-methoxybenzaldehyde (318.2 °C at 760 mmHg ), a difference of 11.7 °C. This difference is accompanied by a slightly higher density (1.2 g/cm³ vs. 1.18 g/cm³ ). These quantifiable variations in key physical properties are direct consequences of the distinct 2,4- versus 4,2- substitution pattern on the aromatic ring, impacting intermolecular interactions.

Organic Synthesis Process Chemistry Physicochemical Characterization

Validated Application as a Receptor in a Functional Fluorescent Probe

2-Cyano-4-methoxybenzaldehyde has been specifically designed and synthesized as the receptor component in a novel rhodamine B-based fluorescent probe for the detection of Sn2+ ions [1]. The paper's title and abstract explicitly identify this compound as the key receptor. This application is not claimed for its 4-cyano-2-methoxy isomer, highlighting a functional differentiation where the specific 2-cyano-4-methoxy arrangement is critical for binding or signaling.

Fluorescent Probe Sensor Development Analytical Chemistry

Distinct Solid-State Behavior: Melting Point Divergence from its Isomer

2-Cyano-4-methoxybenzaldehyde is typically handled and stored as a solid that requires an inert atmosphere at 2-8°C , but a defined melting point is not widely reported in standard databases. In stark contrast, its positional isomer, 4-Cyano-2-methoxybenzaldehyde, is a well-defined crystalline solid with a reported melting point range of 109-111 °C . This fundamental difference in bulk phase behavior at room temperature demonstrates that the two isomers are not interchangeable in processes involving crystallization, formulation, or solid-phase handling.

Crystallization Purification Solid-State Chemistry

2-Cyano-4-methoxybenzaldehyde (CAS 21962-47-0): Recommended Procurement Scenarios Based on Validated Evidence


Development of Novel Fluorescent Sensors for Metal Ions

Based on its validated use as a receptor unit in a rhodamine B-based fluorescent probe for Sn2+ detection [1], this compound is a prime candidate for research groups developing new sensors for tin or other metal ions. Its specific electronic and steric properties, arising from the 2-cyano-4-methoxy pattern, are crucial for the probe's function, making it a more rational choice than other generic aldehydes or its positional isomer for this application.

Synthesis of Complex Pharmaceutical Intermediates Requiring Specific Ortho-Cyano Functionality

For medicinal chemistry projects requiring an aromatic aldehyde building block with a cyano group ortho to the aldehyde, 2-Cyano-4-methoxybenzaldehyde is the definitive choice [1]. Its use as a key intermediate in various pharmaceutical syntheses is well-documented. Substituting with the 4-cyano isomer would place the cyano group in the wrong position, fundamentally altering the intended reactivity and the structure of downstream products.

Process Development Where Precise Boiling Point Control is Critical

In process chemistry, the significant 11.7 °C difference in boiling point between this compound (329.9 °C [1]) and its 4-cyano-2-methoxy isomer (318.2 °C ) is a critical parameter. For reactions or distillations requiring precise temperature control, selecting the correct isomer is non-negotiable. The higher boiling point of 2-Cyano-4-methoxybenzaldehyde can be leveraged for separation or to accommodate different thermal reaction conditions compared to its isomer.

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